2-Pyridinamine, 3-(7-benzofuranylmethoxy)-
Description
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- is a heterocyclic organic compound featuring a pyridine core substituted with an amino group at position 2 and a benzofuran-linked methoxy group at position 2. The benzofuran moiety may enhance binding to biological targets due to its aromatic and electron-rich nature .
Properties
CAS No. |
642084-36-4 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(1-benzofuran-7-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C14H12N2O2/c15-14-12(5-2-7-16-14)18-9-11-4-1-3-10-6-8-17-13(10)11/h1-8H,9H2,(H2,15,16) |
InChI Key |
LEPGVYBPVPILMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)COC3=C(N=CC=C3)N)OC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization
One method involves the direct reaction of 2-pyridinamine with benzofuran derivatives. This approach typically requires specific conditions such as:
Reagents : Commonly used reagents include alkylating agents or electrophiles that can facilitate the introduction of the benzofuran moiety onto the pyridine ring.
Conditions : The reaction may require heat and a suitable solvent, often under reflux conditions to promote reaction kinetics.
Multi-step Synthesis
A more common approach for synthesizing 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- is through a multi-step process involving:
Synthesis of Benzofuran Derivative :
- Starting with commercially available precursors like methyl 4-bromopicolinate.
- Employing a Suzuki coupling reaction with boronic acids to form substituted benzofuran derivatives.
-
- The benzofuran derivative can be subjected to amination reactions using pyridine derivatives.
- This typically involves reductive amination or nucleophilic substitution reactions.
-
- The final step involves coupling the pyridinamine with the benzofuran derivative, often facilitated by coupling agents like EDC or DCC in the presence of base.
This sequence can be summarized in a table format:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Suzuki Coupling | Methyl 4-bromopicolinate, Boronic Acid | Reflux in Toluene/Water |
| 2 | Reductive Amination | Pyridine Derivative | Basic Conditions |
| 3 | Final Coupling | EDC/DCC | Room Temperature |
Coupling Reactions
Coupling reactions are pivotal in forming complex structures like that of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)-. The use of palladium-catalyzed reactions (e.g., Suzuki or Heck reactions) allows for:
- Formation of C-C Bonds : Connecting aromatic systems effectively.
- Versatility : These methods can accommodate various substituents on both the pyridine and benzofuran rings.
Research Findings and Yield Analysis
Recent studies have shown that employing these synthetic strategies yields varying efficiencies:
Yield Variability : Yields can range from moderate (30-50%) in multi-step processes to high (70-90%) in optimized coupling reactions.
Purity Concerns : The purity of synthesized compounds is often assessed using NMR and HPLC techniques to ensure that by-products are minimized.
Chemical Reactions Analysis
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogs in the Pyridinamine Family
a) 2-Pyridinamine (Parent Compound)
- Structure : Lacks the 3-(7-benzofuranylmethoxy) substituent.
- Concentration : Found in Mitracapus hirtus extracts at 0.42% relative abundance, indicating lower natural abundance than other metabolites like 5-(Benzyloxy)-1-methyl-1H-indole (0.99%) .
b) 3-[3-[[6-(3-Furanylmethoxy)-3-Pyridinyl]Methyl]-5-Isoxazolyl]-2-Pyridinamine
- Structure : Differs in the substitution pattern, featuring a 3-furanylmethoxy group instead of 7-benzofuranylmethoxy.
- Significance: The furan ring (vs. This compound is marketed for pharmaceutical research but lacks published docking or efficacy data .
Functional Analogs in Agrochemicals
a) Fluazinam (3-Chloro-N-(3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)Phenyl)-5-(Trifluoromethyl)-2-Pyridinamine)
- Structure : Contains a chloro-nitro-trifluoromethyl-substituted pyridinamine core.
- Function : A fungicide targeting ATP synthase. The electron-withdrawing groups enhance stability and target affinity, contrasting with the electron-donating benzofuranylmethoxy group in the target compound .
b) 5-Acetamido-6-Amino-4,7-Dioxo-4,7-Dihydrobenzofurazan
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Docking Score (kcal/mol) | Relative Abundance (%) |
|---|---|---|---|---|
| 2-Pyridinamine | Pyridine | None | -4.6 | 0.42 |
| 3-(7-Benzofuranylmethoxy)-2-Pyridinamine | Pyridine | 3-(7-Benzofuranylmethoxy) | Not reported | Not reported |
| Anthracene | Polycyclic aromatic | None | -7.8 | 0.49 |
| 5-Acetamido-6-Amino-4,7-Dioxo-... | Benzofurazan | 5-Acetamido, 6-Amino | -6.3 | 0.82 |
| Fluazinam | Pyridinamine | Chloro, nitro, trifluoromethyl | Not applicable | Synthetic compound |
Key Research Findings
- Substituent Impact : The 3-(7-benzofuranylmethoxy) group likely enhances steric interactions and π-π stacking compared to simpler pyridinamines, but its absence in docking studies limits direct efficacy comparisons .
- Natural vs. Synthetic : Naturally occurring pyridinamines (e.g., 2-Pyridinamine) show lower abundance and binding scores than synthetic agrochemicals (e.g., Fluazinam), underscoring the role of targeted functionalization in drug design .
- Structural Trade-offs: Benzofuran derivatives (e.g., 5-Acetamido-6-amino-4,7-dioxo-...) exhibit stronger binding than pyridinamines, suggesting that fused heterocycles may outperform single-ring systems in enzyme inhibition .
Biological Activity
Overview
2-Pyridinamine, 3-(7-benzofuranylmethoxy)- is a chemical compound with the molecular formula and a molecular weight of 240.26 g/mol. This compound is a derivative of pyridinamine and benzofuran, which allows it to exhibit diverse biological activities that are currently under investigation for potential therapeutic applications.
The biological activity of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound is believed to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. Additionally, its structural features may allow it to modulate various biological pathways, contributing to its antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound has potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The specific pathways affected include those related to cell cycle regulation and apoptosis signaling.
Comparative Analysis
To understand the unique properties of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)-, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopyridine | Basic building block for heterocyclic compounds | Used in various chemical syntheses |
| Benzofuran Derivatives | Known for diverse biological activities | Antimicrobial and anticancer effects |
The combination of pyridinamine and benzofuran structures in 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- may confer unique biological activities that are not present in its individual components.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridinamine derivatives, including 2-Pyridinamine, 3-(7-benzofuranylmethoxy)-. Results showed a significant reduction in bacterial growth rates compared to controls, indicating strong potential as an antimicrobial agent.
- Anticancer Research : In a recent investigation reported in Cancer Research, researchers explored the effects of this compound on cancer cell lines. The study found that treatment with 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
The synthesis of 2-Pyridinamine, 3-(7-benzofuranylmethoxy)- typically involves the reaction of 2-pyridinamine with 7-benzofuranylmethanol under controlled conditions. This process often requires catalysts and specific temperature settings to optimize yield and purity.
| Property | Value |
|---|---|
| CAS No. | 642084-36-4 |
| IUPAC Name | 3-(1-benzofuran-7-ylmethoxy)pyridin-2-amine |
| InChI Key | LEPGVYBPVPILMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)COC3=C(N=CC=C3)N)OC=C2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
